BenchChemオンラインストアへようこそ!

AS 041164

PI3K Signaling Kinase Selectivity Immunology

AS 041164 (CAS 1146702-72-8, also known as SIH-433) is a thiazolidinedione-based small molecule that functions as a potent, ATP-competitive inhibitor of phosphoinositide 3-kinase (PI3K). It demonstrates marked selectivity for the class IB isoform PI3Kγ.

Molecular Formula C11H7NO4S
Molecular Weight 249.24 g/mol
Cat. No. B3612838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS 041164
Molecular FormulaC11H7NO4S
Molecular Weight249.24 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3
InChIInChI=1S/C11H7NO4S/c13-10-9(17-11(14)12-10)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H,12,13,14)/b9-4-
InChIKeySDGWAUUPHUBJNQ-WTKPLQERSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AS 041164: Selective PI3Kγ Inhibitor for Inflammation and Immunology Research


AS 041164 (CAS 1146702-72-8, also known as SIH-433) is a thiazolidinedione-based small molecule that functions as a potent, ATP-competitive inhibitor of phosphoinositide 3-kinase (PI3K). It demonstrates marked selectivity for the class IB isoform PI3Kγ . With a molecular formula of C₁₁H₇NO₄S and a molecular weight of 249.2 g/mol, this compound serves as a critical tool compound for dissecting PI3Kγ-dependent signaling pathways, particularly in the context of immune cell migration and inflammatory responses .

Why Pan-PI3K Inhibitors Cannot Substitute for AS 041164 in Targeted Studies


The PI3K family comprises distinct isoforms (α, β, δ, γ) with divergent and sometimes opposing roles in cellular physiology. Using a broad-spectrum or pan-PI3K inhibitor like LY294002 introduces significant confounding variables by simultaneously blocking multiple isoforms. This lack of specificity obscures the interpretation of results and can lead to off-target toxicities or compensatory signaling events [1]. The procurement of a selective tool like AS 041164 is therefore essential to definitively isolate the role of the PI3Kγ isoform, as demonstrated in studies where its selective inhibition of PI3Kγ was three times more potent *in vivo* than the general PI3K inhibitor LY294002 .

Quantitative Differentiation of AS 041164 Against PI3K Inhibitor Comparators


AS 041164 Demonstrates 3.4-Fold to 24-Fold Isoform Selectivity for PI3Kγ

AS 041164 exhibits a clear selectivity profile for the PI3Kγ isoform over other class I PI3Ks. In standardized enzymatic assays, its potency against PI3Kγ (IC₅₀ = 70 nM) is significantly greater than its activity against PI3Kα, PI3Kβ, and PI3Kδ . This contrasts sharply with pan-PI3K inhibitors like LY294002 which lack this intra-class discrimination.

PI3K Signaling Kinase Selectivity Immunology

AS 041164 Shows Minimal Off-Target Activity Against a Panel of 38 Common Kinases

Beyond its intra-PI3K selectivity, AS 041164 was profiled against a broad panel of 38 common kinases at a concentration of 1.0 µM. At this concentration, it demonstrated little to no significant inhibitory activity . This narrow spectrum of activity is a crucial differentiator from more promiscuous kinase inhibitors, minimizing the risk of off-target-driven phenotypes in cellular assays.

Kinase Profiling Off-Target Effects Chemical Biology

AS 041164 is 3-Fold More Potent than LY294002 in Blocking Neutrophil Recruitment In Vivo

In a murine model of peritoneal chemotaxis, oral administration of AS 041164 was significantly more effective than the general PI3K inhibitor LY294002 at blocking RANTES-induced neutrophil recruitment. This functional *in vivo* advantage was quantified with an ED₅₀ of 27.4 mg/kg for AS 041164, compared to 81.6 mg/kg for LY294002, despite similar pharmacokinetic profiles [1].

Inflammation In Vivo Pharmacology Neutrophil Biology

AS 041164 Demonstrates Oral Bioactivity and Validated In Vivo Formulation

AS 041164 is orally bioavailable and has a documented, effective formulation for *in vivo* studies. A suspension of the compound in 0.5% carboxymethylcellulose and 0.25% Tween 20 has been successfully used for oral administration in mice . This contrasts with many tool compounds that require more complex or less well-defined vehicles for *in vivo* delivery.

Pharmacokinetics In Vivo Studies Formulation

AS 041164 Blocks RANTES-Induced Chemotaxis and Reduces AKT Phosphorylation

The functional consequence of PI3Kγ inhibition by AS 041164 is directly measurable in relevant cellular models. Treatment with AS 041164 blocks RANTES-induced chemotaxis and correspondingly reduces the level of AKT phosphorylation, a key downstream effector of the PI3K pathway [1]. This provides a direct link between target engagement and a relevant cellular phenotype.

Cell Signaling Chemotaxis Functional Assay

High-Value Research Applications for AS 041164 PI3Kγ Inhibitor


Investigating PI3Kγ-Specific Roles in Neutrophil and Immune Cell Migration

AS 041164 is ideally suited for *in vivo* studies of neutrophil trafficking and early inflammatory responses. Its validated oral formulation and demonstrated superior *in vivo* potency over pan-PI3K inhibitors (3-fold lower ED₅₀) make it the preferred tool for directly implicating the PI3Kγ isoform in models of acute inflammation, arthritis, and other immune-mediated conditions [1].

Dissecting Isoform-Specific Signaling in Cancer and Neuroinflammation

In cell-based models, the high selectivity of AS 041164 for PI3Kγ (3.4- to 24-fold over other class I PI3Ks) allows for the unambiguous interrogation of PI3Kγ-dependent signaling pathways. This is critical for studying the role of PI3Kγ in processes like cancer cell migration, microglial activation, and neuroinflammatory responses without the confounding influence of inhibiting PI3Kα, which is essential for cell survival and metabolism .

Establishing a Selective Baseline in Kinase Inhibitor Screens

Given its clean off-target profile against a panel of 38 common kinases at 1.0 µM, AS 041164 serves as an excellent positive control for PI3Kγ activity and a standard for selectivity in high-throughput screening campaigns. It provides a reliable benchmark for comparing the selectivity profiles of novel PI3K inhibitor candidates, ensuring that lead compounds are not inadvertently promiscuous .

Functional Studies of Chemokine Signaling via RANTES/CCL5

AS 041164's ability to block RANTES-induced chemotaxis and downstream AKT phosphorylation makes it a definitive tool for studying the PI3Kγ-dependent arm of the RANTES/CCR5 signaling axis. This is particularly relevant in research areas like HIV pathogenesis, rheumatoid arthritis, and tumor immunology, where RANTES-driven immune cell recruitment plays a central role [1].

Quote Request

Request a Quote for AS 041164

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.